molecular formula C6H14N2O2S B2861645 [Methyl(sulfamoyl)amino]cyclopentane CAS No. 1094711-26-8

[Methyl(sulfamoyl)amino]cyclopentane

Cat. No.: B2861645
CAS No.: 1094711-26-8
M. Wt: 178.25
InChI Key: DZPFAGWJALPBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl(sulfamoyl)amino]cyclopentane is a versatile chemical compound with a unique structure that allows for various applications in scientific research, including drug development and organic synthesis. This compound is characterized by its cyclopentane ring bonded to a methyl group and a sulfamoyl amino group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(sulfamoyl)amino]cyclopentane typically involves the reaction of cyclopentane derivatives with sulfamoyl chloride and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Methyl(sulfamoyl)amino]cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide at room temperature.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide-substituted cyclopentane derivatives.

Scientific Research Applications

[Methyl(sulfamoyl)amino]cyclopentane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Methyl(sulfamoyl)amino]cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopentane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-isopropylsulfamoyl amide: Similar in structure but with an isopropyl group instead of a cyclopentane ring.

    N-Methyl-N-ethylsulfamoyl amide: Contains an ethyl group instead of a cyclopentane ring.

    N-Methyl-N-propylsulfamoyl amide: Features a propyl group in place of the cyclopentane ring.

Uniqueness

[Methyl(sulfamoyl)amino]cyclopentane is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that are not achievable with other similar compounds, making it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

[methyl(sulfamoyl)amino]cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPFAGWJALPBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.